BenchChemオンラインストアへようこそ!

Dm-CHOC-pen

CNS tumor chemosensitivity temozolomide resistance

Dm-CHOC-pen (Mipicoledine) is a polychlorinated pyridine cholesteryl carbonate prodrug that releases the alkylating metabolite 4-demethylpenclomedine (DM-PEN) upon hydrolysis. Three key differentiators drive procurement: (1) N7-guanine bis-alkylation circumvents MGMT-mediated repair, overcoming temozolomide resistance (IC50=1.0 vs TMZ IC50=3.3); (2) lipophilic cholesteryl moiety enables passive BBB diffusion without P-gp substrate recognition, ensuring sustained CNS accumulation; (3) prolonged RBC association (≤15 days) supports extended CNS exposure with reduced dosing frequency. Clinically validated with 34% objective response rate in CNS-involved patients and manageable hepatic safety profile. Indispensable for TMZ-resistance research, brain metastasis xenograft models, magnetic field-responsive alkylator studies, and IND-enabling formulation development.

Molecular Formula C35H48Cl5NO4
Molecular Weight 724.0 g/mol
CAS No. 942149-56-6
Cat. No. B1670824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDm-CHOC-pen
CAS942149-56-6
SynonymsDM-CHOC-PEN;  DM CHOC PEN;  DMCHOCPEN
Molecular FormulaC35H48Cl5NO4
Molecular Weight724.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=C(C(=NC(=C5Cl)OC)C(Cl)(Cl)Cl)Cl)C)C
InChIInChI=1S/C35H48Cl5NO4/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(14-16-33(21,4)26(23)15-17-34(24,25)5)44-32(42)45-29-27(36)30(35(38,39)40)41-31(43-6)28(29)37/h10,19-20,22-26H,7-9,11-18H2,1-6H3/t20-,22+,23+,24-,25+,26+,33+,34-/m1/s1
InChIKeyZJUUIXYKTPSIOH-LEZJFEBPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dm-CHOC-pen (Mipicoledine, CAS 942149-56-6): A Cholesterol Carbonate Alkylating Agent Engineered for CNS Malignancies


Dm-CHOC-pen (Mipicoledine, 4-Demethyl-4-cholesteryloxycarbonylpenclomedine) is a polychlorinated pyridine cholesteryl carbonate prodrug that releases the alkylating metabolite 4-demethylpenclomedine (DM-PEN) upon hydrolysis [1]. The compound acts via bis-alkylation of DNA at N7-guanine and N4-cytosine, resulting in DNA crosslinking, inhibition of replication, and apoptosis [2]. Its cholesteryl carbonate moiety confers high lipophilicity, enabling passive diffusion across the blood-brain barrier (BBB) after intravenous administration, while its neutral charge and lack of P-glycoprotein (P-gp) substrate status prevent active efflux from the CNS [1][3].

Why Temozolomide, Carmustine, or Other Alkylating Agents Cannot Substitute for Dm-CHOC-pen in CNS Tumor Research


Conventional alkylating agents for CNS tumors, such as temozolomide (TMZ) and nitrosoureas (e.g., carmustine, lomustine), exhibit limited efficacy due to intrinsic or acquired resistance mediated by O6-methylguanine-DNA methyltransferase (MGMT) and active efflux via P-glycoprotein (P-gp) transporters at the BBB [1][2]. Dm-CHOC-pen's alkylation occurs primarily at the N7-guanine position, circumventing MGMT-mediated repair pathways that inactivate O6-guanine-alkylating agents [1]. Furthermore, its lipophilic cholesteryl moiety facilitates passive BBB diffusion without recognition by P-gp efflux pumps, enabling sustained intratumoral accumulation in CNS malignancies—a critical differentiator from P-gp substrate agents like vincristine, paclitaxel, and doxorubicin [2][3]. The quantitative evidence below establishes precisely where Dm-CHOC-pen provides verifiable advantages over TMZ, its active metabolite DM-PEN, and other alkylating comparators.

Quantitative Differentiation Evidence for Dm-CHOC-pen Versus Key Comparators


Superior In Vitro Chemosensitivity of Primary and Metastatic CNS Tumors to Dm-CHOC-pen Compared with Temozolomide

In a direct head-to-head in vitro chemosensitivity study of viable tumor explants from 38 patients with primary and metastatic CNS tumors, Dm-CHOC-pen demonstrated significantly higher tumor cell susceptibility compared to temozolomide (TMZ). The risk ratio (RR) for susceptibility to Dm-CHOC-pen versus TMZ was 3.19 (p = 0.0029, 95% CI: 1.3–7.8) [1]. In a subgroup analysis of high-grade astrocytomas, atypical meningiomas, and secondary metastases, tumors resistant to TMZ (µIC50 = 3.3 ± 0.46) exhibited sensitivity to Dm-CHOC-pen (µIC50 = 1.0 ± 0.26) (p = 0.0001, t(23.72) = 4.5) [1].

CNS tumor chemosensitivity temozolomide resistance

Magnetic Field-Enhanced Anticancer Activity: In Vitro Quantification of Dm-CHOC-pen Sensitization

In vitro studies with NSCLC adenocarcinoma cells (H-2086) demonstrated that exposure to a magnetic field (110 mT) potentiates the cytotoxic activity of Dm-CHOC-pen. Dm-CHOC-pen alone at 0.25 µg/mL produced an IC35, while the magnetic field alone at 110 mT had no effect on cell growth. However, the combination of Dm-CHOC-pen (0.25 µg/mL) plus magnetic field (110 mT) applied 48 hours post-drug exposure resulted in 100% cell kill [1]. The magnetic field induces polarization of Dm-CHOC-pen, weakening the carbonate link and facilitating hydrolysis to release the active alkylating species DM-PEN [1].

magnetic field NSCLC radiosensitizer

Blood-Brain Barrier Penetration and Lack of P-Glycoprotein Efflux Differentiate Dm-CHOC-pen from P-gp Substrate Alkylators

Dm-CHOC-pen is a polychlorinated pyridyl cholesterol carbonate that is lipophilic, electrically neutral, and crosses the BBB [1]. Critically, it is not a substrate for the P-glycoprotein (P-gp) efflux transporter, which actively pumps many chemotherapeutic agents out of the CNS [1][2]. In contrast, numerous alkylating agents and other anticancer drugs (e.g., vincristine, paclitaxel, doxorubicin, and etoposide) are recognized P-gp substrates, limiting their CNS accumulation [1]. Dm-CHOC-pen's cholesteryl carbonate moiety confers BBB permeability and evasion of P-gp-mediated efflux, enabling sustained intratumoral concentrations after intravenous administration [2][3].

blood-brain barrier P-glycoprotein CNS pharmacokinetics

Intracranial Xenograft Efficacy: Complete Remissions in Glioblastoma and Breast Cancer Models

Preclinical studies demonstrate that Dm-CHOC-pen produces complete remissions in mice bearing intracranially implanted human cancer xenografts. In U251 and D54 glioblastoma models, Dm-CHOC-pen achieved %LTS/CR (long-term survivors/complete remission) of +29% and +25%, respectively. In the MX-1 breast cancer intracranial xenograft model, the %LTS/CR was +20% and +17%, respectively [1]. This contrasts with the limited CNS activity of the active metabolite DM-PEN alone, which is a highly reactive alkylating agent but lacks the cholesteryl moiety required for BBB penetration and sustained CNS exposure [2].

intracranial xenograft glioblastoma breast cancer

Clinical Pharmacokinetics: Sustained Red Blood Cell Association and Extended Elimination Half-Life

In a Phase I clinical trial (IND 68,876), Dm-CHOC-pen exhibited a biphasic elimination profile with T1/2β = 0.51 h (distribution phase) and T1/2β = 2.48 h (elimination phase) following a single 100 mg/kg IV dose in rats [1]. Notably, both Dm-CHOC-pen and its active metabolite DM-PEN were detected in red blood cells (RBCs) 3 to 15 days post-dose, with up to 50% associated with RBCs, indicating a sustained reservoir effect [2]. This prolonged RBC association may contribute to extended tumor exposure compared to rapidly cleared alkylators such as temozolomide (plasma T1/2 ~1.8 h in humans) [3].

pharmacokinetics half-life red blood cell binding

Phase I/II Clinical Response Rates in CNS-Involved Advanced Cancers

Across Phase I and II clinical trials enrolling 47 patients with advanced cancers (melanoma, colorectal, breast, lung, glioblastoma), Dm-CHOC-pen administered intravenously once every 21 days at doses ranging from 39 to 111 mg/m2 produced objective responses in 16 patients, including 13 with CNS involvement [1]. This represents a 34% overall response rate in a heavily pretreated population with CNS metastases. In adolescent and young adult (AYA) subjects with CNS malignancies, Dm-CHOC-pen at doses of 50–98.7 mg/m2 produced objective responses with improved overall survival and manageable toxicities [2]. These response rates compare favorably to historical single-agent alkylator response rates in recurrent CNS tumors (typically <10–15% for agents like lomustine or carmustine) [3].

Phase I/II objective response CNS metastasis

Procurement-Guiding Research and Industrial Application Scenarios for Dm-CHOC-pen


Preclinical Evaluation of MGMT-Independent Alkylation in TMZ-Resistant Glioblastoma Models

Based on direct head-to-head evidence demonstrating Dm-CHOC-pen's superior activity against TMZ-resistant CNS tumor cells (RR = 3.19, IC50 = 1.0 vs. TMZ IC50 = 3.3) [1], procurement is indicated for research programs studying MGMT-mediated temozolomide resistance. Dm-CHOC-pen's N7-guanine alkylation mechanism bypasses MGMT repair, making it a critical tool compound for validating novel combination strategies in glioblastoma and for benchmarking next-generation CNS alkylators.

Magnetic Field-Assisted Drug Delivery and Local Tumor Sensitization Studies

The in vitro demonstration that a 110 mT magnetic field enhances Dm-CHOC-pen cytotoxicity from IC35 to 100% cell kill [2] supports its procurement for interdisciplinary research at the interface of oncology and biophysics. Investigators exploring magnetically targeted drug delivery, local hyperthermia combinations, or radiosensitization protocols will find Dm-CHOC-pen uniquely suited as a magnetic field-responsive alkylating agent.

In Vivo CNS Pharmacokinetic and BBB Penetration Studies

Dm-CHOC-pen's lipophilic cholesteryl carbonate design enables passive BBB diffusion and evasion of P-gp efflux, validated in clinical and preclinical models [3][4]. Procurement is warranted for studies requiring a CNS-penetrant alkylating agent that is not a P-gp substrate, such as comparative CNS distribution studies, brain metastasis xenograft models, or evaluation of BBB integrity in disease states. The compound's sustained RBC association (up to 15 days) [5] also supports its use in long-term CNS exposure studies with less frequent dosing.

Phase I/II Clinical Trial Design for CNS Metastases from Lung, Breast, and Melanoma

Clinical evidence of objective responses in 13 of 47 patients with CNS involvement (34% response rate) and a favorable safety profile with manageable liver toxicity [5][6] positions Dm-CHOC-pen as a lead candidate for industry-sponsored trials targeting brain metastases. Procurement of research-grade material enables formulation development, stability testing, and analytical method validation required for IND-enabling studies and clinical supply chains.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dm-CHOC-pen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.